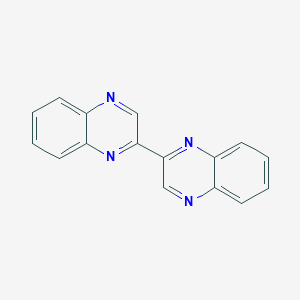
2,2'-Biquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Biquinoxaline is a useful research compound. Its molecular formula is C16H10N4 and its molecular weight is 258.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of 2,2'-biquinoxaline and its derivatives. For instance, the synthesis of metal complexes involving this compound ligands has shown promising results against various cancer cell lines. Research has demonstrated that these complexes exhibit significant antiproliferative activity by inducing apoptosis in cancer cells.
- Case Study : A study synthesized copper(II) and platinum(II) complexes with 2,3,2',3'-tetra(pyridin-2-yl)-6,6'-biquinoxaline. The results indicated that these complexes had a high potential for DNA degradation and anticancer effects, outperforming simpler quinoxaline derivatives .
1.2 DNA Interaction
The ability of this compound to interact with DNA is crucial for its applications in drug design. Studies using UV titration and viscometric methods have shown that these compounds can effectively bind to calf thymus DNA (CT-DNA), which is essential for their therapeutic efficacy.
- Data Table: Binding Affinities of Metal Complexes
| Complex Type | Binding Affinity (M^-1) | Observed Effects |
|---|---|---|
| Cu(ttbq)Cl₂ | High | Induces apoptosis |
| Pt(tpbq)Cl₂ | Very High | Significant cytotoxicity |
Materials Science
2.1 Fluorescent Probes
The fluorescence properties of this compound make it an excellent candidate for use in sensors and organic light-emitting diodes (OLEDs). Its unique electronic structure allows for efficient light emission when excited.
- Application Example : Research has indicated that 5,5'-biquinoxaline derivatives can be utilized in developing sensors due to their fluorescence characteristics .
2.2 Synthesis of Novel Materials
The compound has been employed in synthesizing various polymeric materials with enhanced thermal stability and mechanical properties. For example, quinoxaline-based benzoxazines have been developed using this compound as a precursor.
- Case Study : The preparation of a tetrafunctional benzoxazine from 4,4′,4″,4-([6,6′-biquinoxaline]-2,2′,3,3′-tetrayl)tetraphenol resulted in materials with improved thermal properties compared to traditional resins .
Photochemistry
3.1 Photocleavage Applications
The incorporation of this compound into photocleavable systems has opened avenues for applications in photopolymerization and phototherapy. Its ability to undergo photochemical reactions makes it suitable for developing light-responsive materials.
Propriétés
Numéro CAS |
27739-37-3 |
|---|---|
Formule moléculaire |
C16H10N4 |
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
2-quinoxalin-2-ylquinoxaline |
InChI |
InChI=1S/C16H10N4/c1-3-7-13-11(5-1)17-9-15(19-13)16-10-18-12-6-2-4-8-14(12)20-16/h1-10H |
Clé InChI |
DSYFNRZHDYNTTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3 |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















